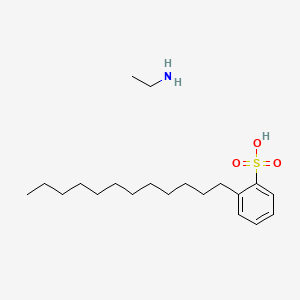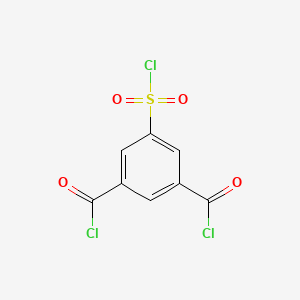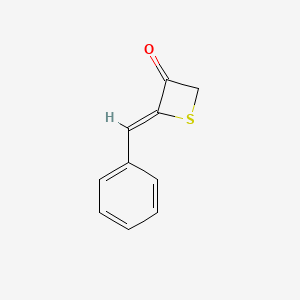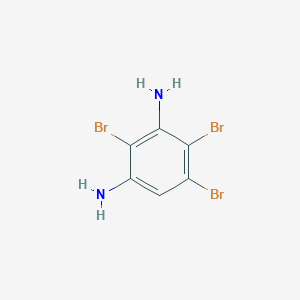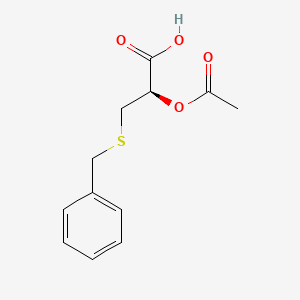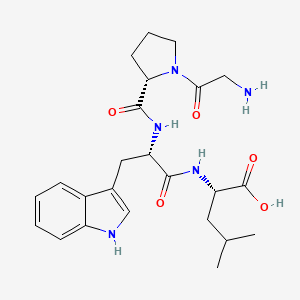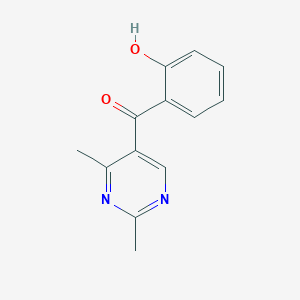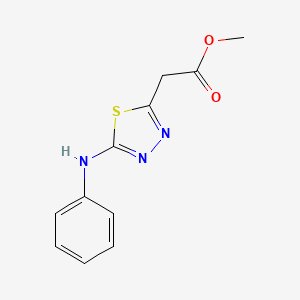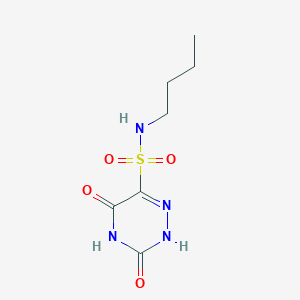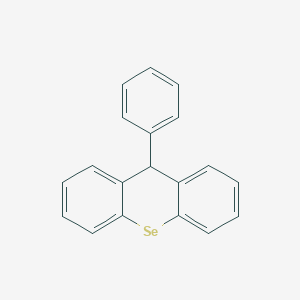
9-Phenyl-9H-selenoxanthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Phenyl-9H-selenoxanthene is an organoselenium compound that belongs to the class of selenoxanthenes. These compounds are characterized by a tricyclic structure containing selenium, which imparts unique chemical and physical properties. The presence of selenium in the molecular framework makes these compounds interesting for various applications in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-9H-selenoxanthene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-phenoxybenzophenone with selenium reagents in the presence of a catalyst. The reaction conditions often include the use of acids or bases to facilitate the cyclization process. For example, the use of aluminum chloride (AlCl3) as a catalyst in the presence of an acid can promote the formation of the selenoxanthene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 9-Phenyl-9H-selenoxanthene can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or selenoxanthene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
9-Phenyl-9H-selenoxanthene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds and as a catalyst in organic reactions.
Biology: The compound has been studied for its potential antioxidant properties and its role in redox biology.
Mecanismo De Acción
The mechanism of action of 9-Phenyl-9H-selenoxanthene involves its interaction with molecular targets through redox reactions. The selenium atom can undergo oxidation and reduction, which allows the compound to participate in various biochemical pathways. These redox reactions can modulate the activity of enzymes and other proteins, influencing cellular processes such as oxidative stress response and signal transduction.
Comparación Con Compuestos Similares
9-Phenyl-9H-xanthene: Similar structure but contains oxygen instead of selenium.
9-Phenyl-9H-thioxanthene: Contains sulfur instead of selenium.
9-Phenyl-9H-carbazole: Contains nitrogen instead of selenium.
Comparison:
Uniqueness: The presence of selenium in 9-Phenyl-9H-selenoxanthene imparts unique redox properties that are not present in its oxygen, sulfur, or nitrogen analogs. This makes it particularly useful in applications requiring redox activity, such as antioxidant research and catalysis.
Chemical Properties: The chemical reactivity of this compound differs from its analogs due to the distinct electronic properties of selenium compared to oxygen, sulfur, and nitrogen.
Propiedades
Número CAS |
30673-29-1 |
|---|---|
Fórmula molecular |
C19H14Se |
Peso molecular |
321.3 g/mol |
Nombre IUPAC |
9-phenyl-9H-selenoxanthene |
InChI |
InChI=1S/C19H14Se/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13,19H |
Clave InChI |
WPCYNRHOLIBAHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C3=CC=CC=C3[Se]C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,2R)-2-Phenylcyclohexyl]methanol](/img/structure/B14678093.png)
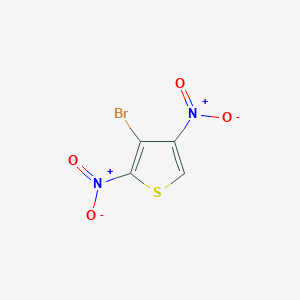
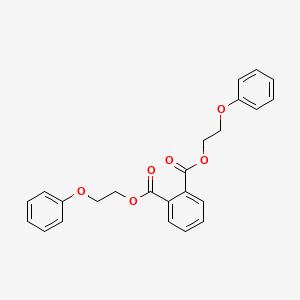
![S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate](/img/structure/B14678106.png)
